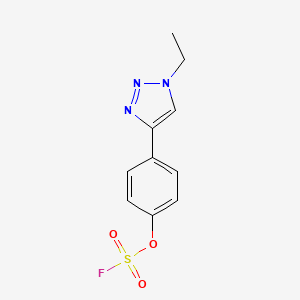![molecular formula C18H13F5N2O2S B7432984 4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine, also known as DFB, is a novel fluorescent probe that has been widely used in scientific research. It is a small molecule that has a unique chemical structure, which makes it an ideal tool for studying the biochemical and physiological processes in living cells.
Mechanism of Action
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine is a fluorescent probe that binds to specific targets in living cells, resulting in a change in its fluorescence properties. The mechanism of action of this compound depends on the specific target it binds to. For example, this compound has been shown to bind to the active site of proteases, resulting in a change in its fluorescence intensity. Similarly, this compound has been shown to bind to G protein-coupled receptors, resulting in a change in its fluorescence wavelength.
Biochemical and physiological effects:
This compound has minimal biochemical and physiological effects on living cells. It has been shown to be non-toxic and non-invasive, making it an ideal tool for studying biological processes in living cells. This compound has also been shown to be stable under physiological conditions, which allows for long-term imaging experiments.
Advantages and Limitations for Lab Experiments
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for imaging of intracellular processes. It is also highly specific, allowing for imaging of specific targets in living cells. However, this compound has several limitations. It requires the use of fluorescence microscopy, which can be expensive and requires specialized equipment. Additionally, this compound has limited photostability, which can limit the duration of imaging experiments.
Future Directions
There are several future directions for the use of 4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine in scientific research. One direction is the development of new this compound derivatives that have improved photostability and specificity for specific targets. Another direction is the use of this compound in combination with other imaging techniques, such as electron microscopy, to provide more detailed information about biological processes. Additionally, this compound could be used in vivo to study biological processes in animal models. Overall, this compound has the potential to be a valuable tool for studying biological processes in living cells and has many possible applications in scientific research.
Synthesis Methods
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine is synthesized using a multi-step process that involves the condensation of 5,6-difluoro-1,3-benzothiazole-2-amine with 3-trifluoromethoxyphenylboronic acid, followed by the coupling reaction with 2-morpholinoethylamine. The final product is purified using column chromatography, and the purity is confirmed using NMR and mass spectrometry.
Scientific Research Applications
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine has been widely used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and signaling pathways. It has been used to study the dynamics of intracellular Ca2+ signaling in living cells, the activity of proteases in cancer cells, and the function of G protein-coupled receptors. This compound has also been used to study the interaction between amyloid-beta peptides and lipid membranes, which is relevant to the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
4-(5,6-difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O2S/c19-12-7-14-16(8-13(12)20)28-17(24-14)25-4-5-26-15(9-25)10-2-1-3-11(6-10)27-18(21,22)23/h1-3,6-8,15H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPAAAPLDGWCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC(=C(C=C3S2)F)F)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)




![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)


![6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole](/img/structure/B7432993.png)
![Methyl 2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432998.png)